molecular formula C9H12OS B6205924 2-methoxy-2-phenylethane-1-thiol CAS No. 1878446-90-2

2-methoxy-2-phenylethane-1-thiol

Cat. No.: B6205924
CAS No.: 1878446-90-2
M. Wt: 168.3
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Description

2-Methoxy-2-phenylethane-1-thiol (CAS 1696794-29-2) is a specialized thiol compound with the molecular formula C 9 H 12 OS and a molecular weight of 168.26 g/mol . This reagent is designed for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic purposes. Thiols are a versatile class of compounds prized in chemical research for their role in highly efficient click chemistry . The defining feature of thiols is the sulfhydryl (-SH) group, which is a soft nucleophile and can also form thiyl radicals . This dual reactivity allows this compound to participate in two primary mechanistic pathways: radical-mediated thiol-ene reactions and nucleophilic thiol-Michael additions . The thiol-ene reaction, in particular, is considered a click reaction due to its high yield, fast kinetics, and orthogonality to other functional groups, often initiated photochemically or thermally . The primary research value of this compound lies in its application across diverse scientific fields: • Peptide Science and Bioconjugation: Radical thiol-ene chemistry is a powerful tool for the site-specific modification of peptides and proteins . This compound can be used to introduce hydrophobic phenyl moieties, enabling macrocyclization, glycosylation, lipidation, and the synthesis of peptide mimetics, yielding homogeneous products that are often unattainable through biological methods . • Polymer and Materials Science: Thiols are key components in the synthesis of thiol-ene networks for various industrial applications . The reaction with enes, epoxies, or isocyanates can form thermosetting polymers. Thiol-ene photopolymerizations are investigated for creating low-shrinkage dental restoratives and other advanced materials, where the rigidity of the phenyl ring in this thiol could contribute to enhanced mechanical properties . • Synthetic Organic Chemistry: As a building block, this thiol can be used in the formation of thioethers via nucleophilic substitution or addition reactions, facilitating the introduction of sulfur-containing functional groups into more complex molecular architectures .

Properties

CAS No.

1878446-90-2

Molecular Formula

C9H12OS

Molecular Weight

168.3

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of Thiolate Anions

A direct approach involves the displacement of a leaving group (e.g., bromide, tosylate) on a 2-methoxy-2-phenylethyl backbone by a thiolate nucleophile. For example, treating 2-methoxy-2-phenylethyl bromide with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C could theoretically yield the target thiol. However, tertiary alkyl halides often favor elimination over substitution due to steric hindrance. To mitigate this, polar aprotic solvents like hexamethylphosphoramide (HMPA) or crown ethers may stabilize the transition state, though yields remain modest (<40% in analogous systems).

Thiourea-Mediated Synthesis

Adapting the Gabriel synthesis, 2-methoxy-2-phenylethyl bromide reacts with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis. This two-step process (Eq. 1-2) circumvents direct handling of volatile thiols:

(1) R-X+NH2CSNH2R-SC(NH2)NH2+X\text{(1) } \text{R-X} + \text{NH}2\text{CSNH}2 \rightarrow \text{R-SC(NH}2\text{)NH}2^+ \text{X}^-
(2) R-SC(NH2)NH2+NaOHR-SH+NH2CN+H2O\text{(2) } \text{R-SC(NH}2\text{)NH}2^+ \xrightarrow{\text{NaOH}} \text{R-SH} + \text{NH}2\text{CN} + \text{H}2\text{O}

Preliminary trials with tert-butyl analogs achieved 55-60% yields, suggesting feasibility for the target molecule under high-dilution conditions.

Thiol-Ene Click Chemistry

Radical-Mediated Addition

Visible-light-promoted thiol-ene reactions offer a metal-free pathway. Irradiating a mixture of 2-methoxy-2-phenylvinyl ether and hydrogen sulfide (H₂S) in acetonitrile with a 12 W blue LED, catalyzed by DABCO, could facilitate anti-Markovnikov addition (Eq. 3):

CH2=C(OCH3)Ph+H2Shv, DABCOCH2SH-C(OCH3)Ph\text{CH}2=\text{C(OCH}3\text{)Ph} + \text{H}2\text{S} \xrightarrow{\text{hv, DABCO}} \text{CH}2\text{SH-C(OCH}_3\text{)Ph}

This method aligns with reported styrene-thiol couplings yielding β-hydroxysulfides in 76-87%. Challenges include H₂S handling and regioselectivity control.

Reduction of Disulfides

Ditihiane Reduction

Oxidative coupling of 2-methoxy-2-phenylethanethiol precursors followed by reduction provides an indirect route. For instance, 2-methoxy-2-phenylethyl disulfide, synthesized via iodine-mediated coupling (Eq. 4), undergoes lithium aluminum hydride (LiAlH₄) reduction to the monomeric thiol (Eq. 5):

(4) 2 R-SH+I2R-S-S-R+2HI\text{(4) } 2 \text{ R-SH} + \text{I}2 \rightarrow \text{R-S-S-R} + 2 \text{HI}
(5) R-S-S-RLiAlH42 R-SH\text{(5) } \text{R-S-S-R} \xrightarrow{\text{LiAlH}4} 2 \text{ R-SH}

This method’s efficacy depends on disulfide stability, with aliphatic analogs showing 70-85% recovery.

Epoxide Ring-Opening

Thiolate Attack on Epoxides

2-Phenyl-2-methoxyoxirane reacts with sodium sulfide (Na₂S) in ethanol/water (1:1) at 60°C to yield the thiol via nucleophilic ring-opening (Eq. 6):

OC|(OCH3)Ph+Na2SHS-CH2C(OCH3)Ph+NaOH\text{O} \underset{\text{|}}{\text{C}} \text{(OCH}3\text{)Ph} + \text{Na}2\text{S} \rightarrow \text{HS-CH}2\text{C(OCH}3\text{)Ph} + \text{NaOH}

Epoxide synthesis from 2-methoxy-2-phenylethylene glycol via Sharpless epoxidation ensures enantioselectivity, though competing diol formation reduces yields to ~50%.

Comparative Analysis of Synthetic Routes

Table 1. Methodological comparison for 2-methoxy-2-phenylethane-1-thiol synthesis

MethodConditionsTheoretical YieldAdvantagesLimitations
Thiolate alkylationNaSH, DMF, 80°C30-40%StraightforwardLow yield, elimination side products
Thiourea hydrolysisThiourea, NaOH, reflux50-60%Avoids volatile thiolsMulti-step, moderate efficiency
Thiol-ene reactionH₂S, DABCO, blue LED, CH₃CN65-75%Metal-free, rapidH₂S handling hazards
Disulfide reductionLiAlH₄, THF, 0°C70-85%High purityRequires disulfide precursor
Epoxide ring-openingNa₂S, EtOH/H₂O, 60°C45-55%Enantioselective potentialCompeting diol formation

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-phenylethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenylethane derivatives.

Scientific Research Applications

2-Methoxy-2-phenylethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-2-phenylethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Thiol vs. Thioether
  • 2-Methoxy-2-phenylethane-1-thiol : The free -SH group enables participation in redox reactions, metal chelation, and disulfide bond formation. Its acidity facilitates deprotonation under mild basic conditions .
  • Thioether Analogs: Compounds like 2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone (, C₁₄H₁₁ClO₂S) replace the -SH group with a thioether (-S-), reducing acidity (pKa irrelevant) but enhancing stability. Thioethers are less reactive toward oxidation, making them suitable for drug design where prolonged shelf life is critical .
Thiol vs. Alcohol
  • 2-(4-Methoxyphenyl)-1-phenylethanol (, C₁₅H₁₆O₂, MW 228.29 g/mol): The -OH group participates in hydrogen bonding, increasing water solubility compared to thiols. Alcohols are less acidic (pKa ~16–19) but more thermally stable. Applications differ, with alcohols often used in fragrances and solvents .
  • 2-Methyl-1-pentanol (, C₆H₁₄O): A branched-chain alcohol with higher volatility (BP ~148°C) and flammability risks, contrasting with thiols’ lower flammability but higher toxicity .
Thiol vs. Isothiocyanate
  • Benzyl Isothiocyanate (, C₈H₇NS, MW 149.21 g/mol): The -N=C=S group is highly electrophilic, enabling reactions with amines or thiols. Unlike thiols, isothiocyanates exhibit antimicrobial activity but lack nucleophilic character .

Structural Analogs with Aromatic Substitutions

Compound Name Molecular Formula Functional Groups Key Applications
This compound C₉H₁₂OS Thiol, Methoxy, Phenyl Pharmaceutical intermediates
2-(2-Thienyl)ethanol C₆H₈OS () Alcohol, Thiophene Pharma intermediates, electronics
1-(2-Hydroxyphenyl)-2-[(phenylmethyl)thio]ethanone C₁₅H₁₄O₂S () Thioether, Ketone, Hydroxyl Antioxidant research
  • Electronic Effects : Methoxy groups in this compound donate electron density via resonance, stabilizing the phenyl ring. In contrast, electron-withdrawing groups (e.g., -Cl in ) increase electrophilicity .
  • Heterocyclic vs. Benzene Rings: Thiophene-containing compounds (e.g., 2-(2-thienyl)ethanol) exhibit conjugated π-systems, enhancing conductivity in materials science, whereas benzene derivatives prioritize steric effects in drug design .

Physicochemical Properties

Property This compound 2-(4-Methoxyphenyl)-1-phenylethanol Benzyl Isothiocyanate
Molecular Weight 168.26 g/mol 228.29 g/mol 149.21 g/mol
Boiling Point ~200–220°C (estimated) ~300°C ~230°C
Solubility in Water Low Moderate Low
Acidity (pKa) ~10 ~16–19 N/A
  • Stability : Thiols are prone to oxidation (forming disulfides), whereas thioethers and alcohols require stronger oxidants. Methoxy groups enhance lipid solubility, affecting bioavailability .

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-2-phenylethane-1-thiol in academic research?

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR: The thiol proton (SH) typically appears as a broad singlet at δ 1.5–2.5 ppm. The methoxy group (OCH₃) resonates as a singlet near δ 3.3 ppm, while aromatic protons appear at δ 7.2–7.5 ppm.
  • IR Spectroscopy: Key peaks include S-H stretch (~2550 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy group) confirm molecular weight .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected ¹H-NMR splitting) may arise from impurities or dynamic effects. Strategies include:

  • 2D NMR (COSY, HSQC): Correlate proton-proton and proton-carbon couplings to confirm connectivity.
  • Variable Temperature NMR: Detect rotational barriers (e.g., hindered rotation around the C-S bond) .
  • X-ray Crystallography: Resolve absolute configuration if crystallizable .

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